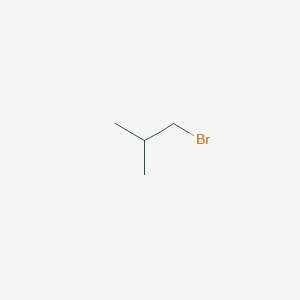

N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride

Vue d'ensemble

Description

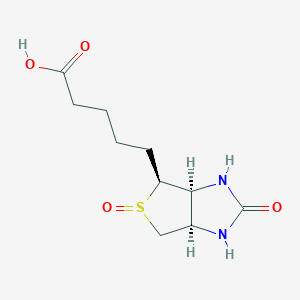

Molecular Structure Analysis

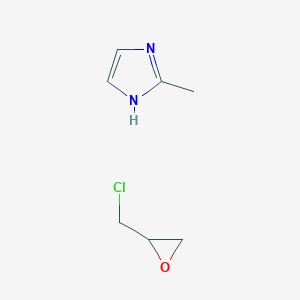

The molecular structure of this compound would be characterized by the presence of the naphthalene ring, the sulfonamide group, and the aminobutyl group . These groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present . The naphthalene ring might undergo electrophilic aromatic substitution reactions, while the sulfonamide group could potentially participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the naphthalene ring could potentially make the compound hydrophobic, while the sulfonamide group might confer some degree of polarity .Applications De Recherche Scientifique

Chemiluminescent Aptasensor for Chloramphenicol Detection

This compound has been used in the development of a novel chemiluminescent aptasensor for the highly sensitive detection of chloramphenicol (CAP) in milk . The aptasensor uses biotinylated CAP aptamer-functionalized magnetic nanoparticles (MNPs) as capture probes and thiolated hybridized complementary strand-modified N-(4-aminobutyl)-N-ethylisoluminol (ABEI)-functionalized flower-like gold nanostructures (AuNFs) as signal probes .

Electrochemiluminescent Biosensor for Burkholderia pseudomallei

A multifunctional catalytic nanomaterial composed of cobalt-doped metal–organic frameworks (Co-MOF), gold nanoparticles (AuNP), and N-(4-aminobutyl)-N-(ethylisoluminol) (ABEI) is reported . This nanomaterial exhibits high synergistic and zero-distance catalytic properties, which are beneficial to the improvement of the detection sensitivity of an electrochemiluminescent (ECL) biosensor . This ECL biosensor can achieve an ultrasensitive ECL assay of Burkholderia pseudomallei .

Inhibition of Myosin Light Chain Kinase

W-12, Hydrochloride is a cell-permeable and reversible calmodulin antagonist that inhibits myosin light chain kinase (IC₅₀ = 300 µM) . This inhibition can be useful in studying the role of myosin light chain kinase in various biological processes.

Inhibition of Ca2±Calmodulin-Dependent Phosphodiesterase

In addition to inhibiting myosin light chain kinase, W-12, Hydrochloride also inhibits Ca2±calmodulin-dependent phosphodiesterase (IC₅₀ = 260 µM) . This inhibition can be used to study the role of Ca2±calmodulin-dependent phosphodiesterase in cellular signaling pathways.

Label-Free Signal-Off Detection of Cytochrome c

N-(4-Aminobutyl)-N-ethylisoluminol has been linked to COF-LZU1 as an ECL emitter for label-free signal-off detection of cytochrome c . This application can be useful in the development of biosensors for the detection of cytochrome c, a protein involved in cell apoptosis.

Development of Chemiluminescent Bioassays

The compound has been used in the development of chemiluminescent bioassays with magnetic separation . These bioassays have high sensitivity, excellent selectivity and stability of aptamers, and good overall stability, making them a promising approach for the detection of small molecular illegal additives .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-aminobutyl)naphthalene-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S.ClH/c15-9-3-4-10-16-19(17,18)14-8-7-12-5-1-2-6-13(12)11-14;/h1-2,5-8,11,16H,3-4,9-10,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFVKUWCEVMLOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431684 | |

| Record name | W-12, Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride | |

CAS RN |

89108-46-3 | |

| Record name | W-12, Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)